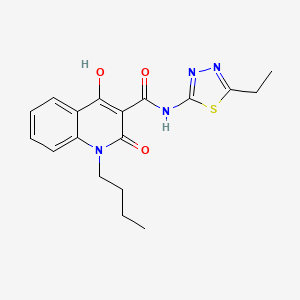
4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide, also known as GW 501516, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It was first developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, it gained popularity among athletes and bodybuilders due to its ability to enhance endurance and fat burning.
作用机制
4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ) pathway. PPARδ is a nuclear receptor that regulates the expression of genes involved in energy metabolism, inflammation, and oxidative stress. Activation of PPARδ leads to an increase in mitochondrial biogenesis, fatty acid oxidation, and glucose uptake, which results in an improvement in energy metabolism. It also leads to a reduction in inflammation and oxidative stress, which results in a reduction in the risk of cardiovascular diseases and cancer.
Biochemical and Physiological Effects:
4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide 501516 has been shown to have several biochemical and physiological effects. It has been shown to increase endurance, improve fat burning, and enhance muscle growth. It has also been shown to improve insulin sensitivity, reduce inflammation, and protect against oxidative stress. However, it has been associated with some adverse effects such as liver toxicity, increased risk of cancer, and hormonal imbalances.
实验室实验的优点和局限性
4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide 501516 has several advantages and limitations for lab experiments. Its advantages include its ability to improve energy metabolism, reduce inflammation, and protect against oxidative stress. Its limitations include its potential adverse effects, its high cost, and the need for specialized equipment and expertise to handle it safely.
未来方向
There are several future directions for the research on 4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide 501516. Some of these include:
1. Investigating the potential therapeutic applications of 4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide 501516 in metabolic disorders, cardiovascular diseases, and cancer.
2. Developing safer and more effective analogs of 4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide 501516 that have fewer adverse effects and better efficacy.
3. Studying the long-term effects of 4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide 501516 on various physiological systems and the risk of developing chronic diseases.
4. Investigating the molecular mechanisms underlying the adverse effects of 4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide 501516 and developing strategies to mitigate them.
5. Studying the effects of 4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide 501516 in combination with other drugs or therapies for synergistic effects.
Conclusion:
In conclusion, 4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide 501516 is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields. It works by activating the PPARδ pathway, which leads to an improvement in energy metabolism, a reduction in inflammation and oxidative stress, and a reduction in the risk of cardiovascular diseases and cancer. However, it has been associated with some adverse effects and limitations for lab experiments. The future directions for research on 4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide 501516 include investigating its potential therapeutic applications, developing safer and more effective analogs, studying its long-term effects, investigating the molecular mechanisms underlying its adverse effects, and studying its effects in combination with other drugs or therapies.
合成方法
4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide 501516 is synthesized through a multi-step process that involves the reaction of various starting materials. The first step involves the condensation of 3-hydroxybenzaldehyde and pentan-2-one to form 3-hydroxy-1-pentanone. The second step involves the reaction of 3-hydroxy-1-pentanone with ethyl acetoacetate to form 4-hydroxy-3-penten-2-one. The third step involves the reaction of 4-hydroxy-3-penten-2-one with hydroxylamine hydrochloride to form 4-hydroxy-3-penten-2-one oxime. The final step involves the reaction of 4-hydroxy-3-penten-2-one oxime with 2-chloro-N-(4-methoxybenzyl)acetamide to form 4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide 501516.
科学研究应用
4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide 501516 has been extensively studied for its potential therapeutic applications in various fields such as metabolic disorders, cardiovascular diseases, and cancer. In metabolic disorders, it has been shown to improve insulin sensitivity, glucose uptake, and lipid metabolism. In cardiovascular diseases, it has been shown to reduce inflammation, oxidative stress, and atherosclerosis. In cancer, it has been shown to inhibit tumor growth and metastasis.
属性
IUPAC Name |
4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1-pentylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-2-3-6-12-23-17-11-5-4-10-16(17)19(25)18(21(23)27)20(26)22-14-8-7-9-15(24)13-14/h4-5,7-11,13,24-25H,2-3,6,12H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVSTCZJFPWHOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC(=CC=C3)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1-pentylquinoline-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(4-hydroxy-2-oxo-2H-chromen-3-yl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B5914139.png)


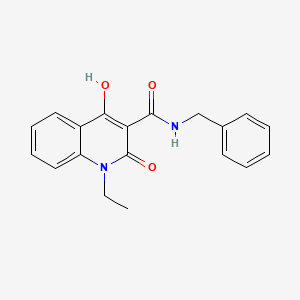

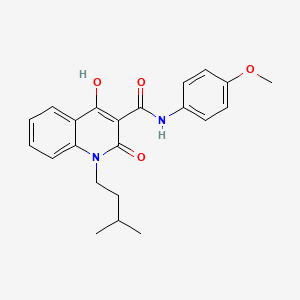
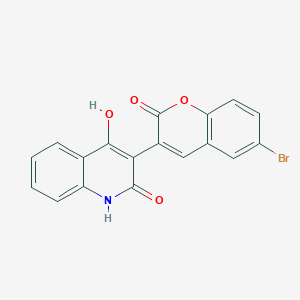
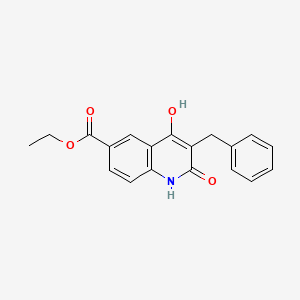


![4-hydroxy-7-(3-methoxyphenyl)-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914241.png)
![4-hydroxy-7-(4-methoxyphenyl)-9-(2-thienyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914244.png)
